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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B10800363

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure
elucidation of Sofosbuvir impurity C, a critical aspect of ensuring the quality, safety, and
efficacy of the blockbuster antiviral drug, Sofosbuvir. This document details the identity of the
impurity, outlines the analytical methodologies employed for its characterization, and presents
relevant data in a structured format for clarity and comparative analysis.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a
nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for
viral replication[1]. The chemical name for Sofosbuvir is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-
(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yljmethoxy-phenoxy-
phosphoryllamino] propanoate, with a molecular formula of C22H29FN309P and a molecular
weight of 529.45 g/mol [1][2].

As with any pharmaceutical compound, impurities can arise during synthesis, storage, or
degradation. These impurities must be identified, quantified, and controlled to meet stringent
regulatory standards. Sofosbuvir impurity C is a known related substance that requires
careful monitoring.

Chemical Identity of Sofosbuvir Impurity C
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Sofosbuvir impurity C is a diastereomer of Sofosbuvir. Its chemical identity has been
established and is detailed in the table below.

Parameter Information

(2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-
3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-

IUPAC Name
hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)
(phenoxy)phosphoryl)amino)propanoate

CAS Number 1496552-28-3

Molecular Formula C22H29FN309P

Molecular Weight 529.45 g/mol

Nature of Impurity Diastereomer (Epimer) of Sofosbuvir

This structural difference, specifically the change in stereochemistry at the alanine moiety, can
impact the molecule’'s biological activity and must be controlled within specified limits in the
final drug product.

Experimental Protocols for Structural Elucidation

The structural elucidation of Sofosbuvir impurities, including Impurity C, relies on a combination
of chromatographic separation and advanced spectroscopic techniques. The following
protocols are based on established methodologies for the analysis of Sofosbuvir and its
degradation products[3][4].

Chromatographic Separation

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance
Liquid Chromatography (UPLC) method is essential for separating Impurity C from Sofosbuvir
and other related substances.

¢ Instrumentation: A UPLC or HPLC system equipped with a photodiode array (PDA) detector.

e Column: A reverse-phase column, such as a C18 or Phenyl column, is typically used. For
example, an Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 um)[3].
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» Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid
in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to
achieve optimal separation[3][4][5].

o Flow Rate: A typical flow rate for UPLC is around 0.3 mL/min.

» Detection: UV detection at a wavelength of 260 nm is suitable for monitoring Sofosbuvir and
its impurities[3].

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental
composition and exact mass of impurities.

 Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with
an electrospray ionization (ESI) source and a high-resolution mass analyzer like Orbitrap or
Time-of-Flight (TOF).

 lonization Mode: Positive ion mode is typically used to generate protonated molecular ions
[M+H]+[3][5].

o Data Analysis: The accurate mass measurement allows for the determination of the
molecular formula. Fragmentation patterns (MS/MS) can provide further structural
information. For instance, in forced degradation studies of Sofosbuvir, a degradation product
with an m/z of 488 was observed under alkaline conditions[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is crucial for the definitive structural elucidation of impurities,
providing detailed information about the connectivity and stereochemistry of the molecule.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e Solvent: Deuterated solvents such as DMSO-d6 or Methanol-d4 are used to dissolve the
sample.

o Key Experiments:
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o 'H NMR: Provides information on the number, environment, and connectivity of protons.
o 183C NMR: Shows the number and types of carbon atoms.
o 19F NMR: Useful for fluorine-containing compounds like Sofosbuvir and its impurities.

o 3P NMR: Provides information about the phosphorus center of the phosphoramidate
group.

o 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between
protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-
carbon correlations (HMBC), which are essential for assembling the complete molecular
structure.

o D20 Exchange: Helps in identifying exchangeable protons, such as those in hydroxyl and
amine groupsl3].

Quantitative Data from Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products and

validating the stability-indicating nature of analytical methods. While specific quantitative data

for the formation of Impurity C is not readily available in the public domain, the following table

summarizes typical results from forced degradation studies of Sofosbuvir under various stress
conditions, which can lead to the formation of various impurities, including diastereomers.
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Stress Reagents and Degradation Degradation
.. . Reference
Condition Conditions Observed Products (m/z)
_ _ 1N HCI, 80°C, 10

Acid Hydrolysis 8.66% 416.08 [3]
hours

0.1N HCI, 70°C,
23% 488 [41[5]

6 hours

, 0.5N NaOH,

Base Hydrolysis 45.97% 453.13, 411.08 [3]
60°C, 24 hours

0.1N NaOH,
50% 488 [4][5]

70°C, 10 hours

Oxidative 30% H202, 80°C,

_ 0.79% 527.15 [3]

Degradation 2 days

3% H202, 7 days  19.02% 393 [4][5]

Thermal No significant

, 50°C, 21 days _ - [4][5]

Degradation degradation

Photolytic UV light, 24 No significant 3l

Degradation hours degradation

Visualizations

Logical Relationship between Sofosbuvir and Impurity C

The following diagram illustrates the relationship between Sofosbuvir and its diastereomer,
Impurity C.

Sofosbuvir Epimerization Sofosbuvir Impurity C
(S-alanine diastereomer) (R-alanine diastereomer)

Click to download full resolution via product page

Relationship between Sofosbuvir and Impurity C.

Experimental Workflow for Impurity Elucidation
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The generalized workflow for the isolation and structural elucidation of Sofosbuvir impurities is

depicted below.
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Workflow for Impurity Structure Elucidation.
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Conclusion

The structural elucidation of Sofosbuvir impurity C is a critical component of pharmaceutical
quality control. As a diastereomer of the active pharmaceutical ingredient, its presence must be
carefully monitored. The combination of advanced chromatographic and spectroscopic
techniques, particularly HPLC/UPLC, high-resolution mass spectrometry, and a comprehensive
suite of NMR experiments, provides the necessary tools for the unambiguous identification and
characterization of this and other related impurities. The methodologies outlined in this guide,
derived from published studies on Sofosbuvir degradation, offer a robust framework for
researchers and scientists in the field of drug development and quality assurance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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